molecular formula C9H6F3NO2 B13591523 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene

1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene

Cat. No.: B13591523
M. Wt: 217.14 g/mol
InChI Key: WGVJEEXBVPTTFU-AATRIKPKSA-N
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Description

1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene is an organic compound characterized by the presence of a nitrophenyl group and a trifluoropropene moiety

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of trifluoromethylated alkenes in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or hydroxylamine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene can be compared with other similar compounds, such as:

    4-Nitrophenyl chloroformate: Known for its use as a coupling reagent in organic synthesis.

    1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Used in the synthesis of various heterocyclic compounds.

    4-Nitrophenylhydrazine: Utilized in the preparation of hydrazone derivatives.

The uniqueness of this compound lies in its combination of a nitrophenyl group with a trifluoromethylated propene moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

1-nitro-4-[(E)-3,3,3-trifluoroprop-1-enyl]benzene

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-6H/b6-5+

InChI Key

WGVJEEXBVPTTFU-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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